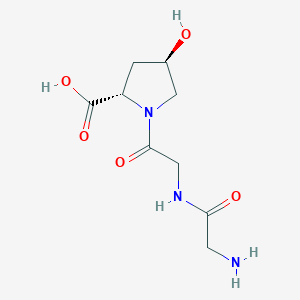
Glycylglycyl-(4R)-4-hydroxy-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycylglycyl-(4R)-4-hydroxy-L-proline is a tripeptide composed of two glycine molecules and one (4R)-4-hydroxy-L-proline molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-(4R)-4-hydroxy-L-proline typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected glycine is then coupled with (4R)-4-hydroxy-L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is then coupled with another glycine molecule under similar conditions to form the tripeptide. Finally, the protecting groups are removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. In this method, the amino acids are sequentially added to a solid resin, and the peptide is cleaved from the resin after synthesis. Solution-phase synthesis, on the other hand, involves the coupling of amino acids in solution, followed by purification steps to isolate the desired product.
化学反应分析
Types of Reactions
Glycylglycyl-(4R)-4-hydroxy-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the (4R)-4-hydroxy-L-proline can be oxidized to form a ketone.
Reduction: The carbonyl groups in the peptide bonds can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Glycylglycyl-(4R)-4-hydroxy-L-proline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate recognition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用机制
The mechanism of action of Glycylglycyl-(4R)-4-hydroxy-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, modulating their activity and influencing biochemical pathways. Additionally, its structural properties allow it to interact with cell membranes, potentially affecting cellular signaling and transport processes.
相似化合物的比较
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine molecules, lacking the (4R)-4-hydroxy-L-proline moiety.
Glycylglycylglycine: A tripeptide composed of three glycine molecules, also lacking the (4R)-4-hydroxy-L-proline moiety.
(4R)-4-Hydroxy-L-proline: An amino acid with a hydroxyl group on the fourth carbon, lacking the glycine residues.
Uniqueness
Glycylglycyl-(4R)-4-hydroxy-L-proline is unique due to the presence of both glycine and (4R)-4-hydroxy-L-proline in its structure. This combination imparts distinct physicochemical properties, such as increased solubility and stability, making it valuable for various applications in research and industry.
属性
CAS 编号 |
648881-64-5 |
|---|---|
分子式 |
C9H15N3O5 |
分子量 |
245.23 g/mol |
IUPAC 名称 |
(2S,4R)-1-[2-[(2-aminoacetyl)amino]acetyl]-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15N3O5/c10-2-7(14)11-3-8(15)12-4-5(13)1-6(12)9(16)17/h5-6,13H,1-4,10H2,(H,11,14)(H,16,17)/t5-,6+/m1/s1 |
InChI 键 |
OOVDDBXADUBLSD-RITPCOANSA-N |
手性 SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)CNC(=O)CN)O |
规范 SMILES |
C1C(CN(C1C(=O)O)C(=O)CNC(=O)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12608573.png)

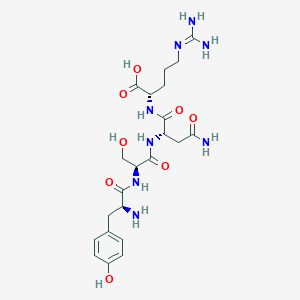
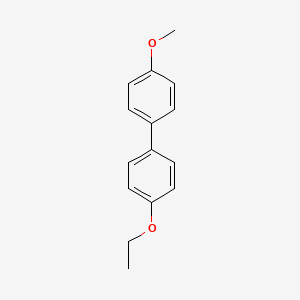
![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12608604.png)
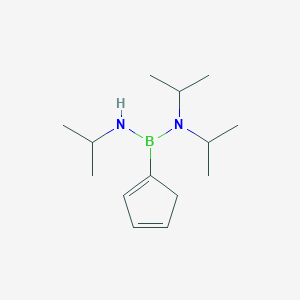
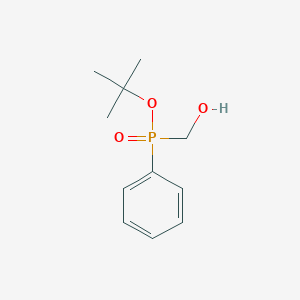
![9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608620.png)

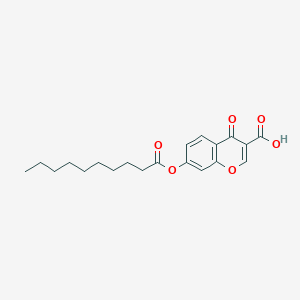
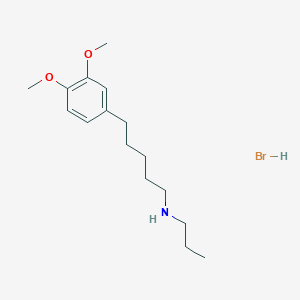
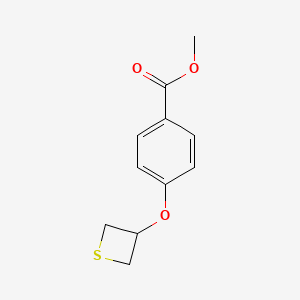
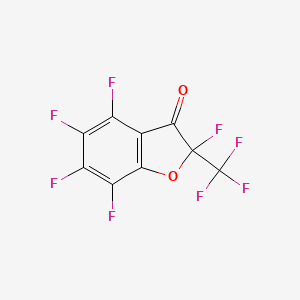
![4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one](/img/structure/B12608667.png)
